molecular formula C9H12ClNO B1443911 2-Chloro-4-(2-methylpropoxy)pyridine CAS No. 1288995-05-0

2-Chloro-4-(2-methylpropoxy)pyridine

Cat. No. B1443911
M. Wt: 185.65 g/mol
InChI Key: CBSGGVWKNWDVAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(2-methylpropoxy)pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position and a 2-methylpropoxy group at the 4th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(2-methylpropoxy)pyridine” include a molecular weight of 185.65 g/mol . More detailed properties were not found in the search results.

Scientific Research Applications

  • Synthesis of Imidazo[4,5-b]pyridine Derivatives

    • Application : 2-Chloro-3-nitropyridine, which can be derived from 2-Chloro-4-(2-methylpropoxy)pyridine, is used in the synthesis of imidazo[4,5-b]pyridine derivatives. These derivatives have a broad spectrum of bioactivities and are important in medicinal chemistry .
    • Method : The synthesis involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .
    • Results : The method is efficient, clean, and simple, and it allows for the synthesis of functionalized imidazo[4,5-b]pyridines with only one chromatographic purification step .
  • Synthesis of Trifluoromethylpyridines

    • Application : Trifluoromethylpyridines (TFMP), which can be synthesized from 2-Chloro-4-(2-methylpropoxy)pyridine, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
    • Method : The synthesis of TFMP derivatives involves a vapor-phase reaction .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Synthesis of 2,6-Dichloropyridine

    • Application : When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine . This compound is used as an intermediate in many chemical reactions .
    • Method : The synthesis involves combining pyridine with chlorine in a single process . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
    • Results : The method allows for the production of 2,6-dichloropyridine in good yield .
  • Synthesis of Pyridine Derivatives

    • Application : When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . These derivatives are used in the development of pharmaceuticals .
    • Method : The synthesis involves the addition of nucleophiles to 2-Chloropyridine .
    • Results : The method allows for the production of a variety of pyridine derivatives .
  • Synthesis of Fluazifop-Butyl

    • Application : 2-Chloro-5-(trifluoromethyl)pyridine, which can be derived from 2-Chloro-4-(2-methylpropoxy)pyridine, is a key intermediate for the synthesis of fluazifop-butyl . Fluazifop-butyl is a selective herbicide used for post-emergence control of annual and perennial grasses .
    • Method : The synthesis involves a vapor-phase reaction .
    • Results : Fluazifop-butyl was the first trifluoromethylpyridine (TFMP) derivative introduced to the agrochemical market .
  • Synthesis of Disopyramide and Chlorphenamine

    • Application : 2-Chloropyridine, which can be derived from 2-Chloro-4-(2-methylpropoxy)pyridine, is used in the synthesis of disopyramide and chlorphenamine . Disopyramide is an antiarrhythmic medication used to treat and prevent a number of types of irregular heartbeats . Chlorphenamine is an antihistamine used to treat allergic conditions such as hay fever or urticaria .
    • Method : The synthesis involves combining pyridine with chlorine in a single process .
    • Results : The method allows for the production of disopyramide and chlorphenamine in good yield .

Safety And Hazards

The safety data sheet for pyridine indicates that it is a highly flammable liquid and vapor. It can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation .

properties

IUPAC Name

2-chloro-4-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSGGVWKNWDVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-methylpropoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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